Bromacil: A Technical Guide to its Chemical and Physical Properties for Environmental Modeling
Bromacil: A Technical Guide to its Chemical and Physical Properties for Environmental Modeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of the herbicide Bromacil, with a specific focus on parameters essential for environmental modeling. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of Bromacil's environmental behavior.
Core Chemical and Physical Properties
Bromacil (5-bromo-3-sec-butyl-6-methyluracil) is a substituted uracil herbicide first registered for use in 1961.[1] It is a systemic, soil-acting herbicide primarily absorbed through the roots, and it functions by inhibiting photosynthesis.[2][3] Understanding its fundamental chemical and physical characteristics is paramount for predicting its fate and transport in the environment.
The key quantitative properties of Bromacil are summarized in the table below for easy reference and comparison.
| Property | Value | Units | Temperature (°C) | Reference(s) |
| Identity | ||||
| IUPAC Name | 5-bromo-3-(butan-2-yl)-6-methylpyrimidine-2,4(1H,3H)-dione | - | - | [4] |
| CAS Number | 314-40-9 | - | - | [5] |
| Molecular Formula | C₉H₁₃BrN₂O₂ | - | - | |
| Molar Mass | 261.12 | g/mol | - | |
| Appearance | Odorless, colorless to white crystalline solid | - | - | |
| Physicochemical Properties | ||||
| Density | 1.46 - 1.55 | g/cm³ | 20 | |
| Melting Point | 157.5 - 160 (sublimes) | °C | - | |
| Boiling Point | Sublimes | °C | - | |
| Water Solubility | 815 | mg/L | 25 | |
| Vapor Pressure | 3.3 x 10⁻⁵ | Pa | 25 | |
| Dissociation Constant (pKa) | 9.1 - 9.27 | - | 25 | |
| Octanol-Water Partition Coefficient (log Kow) | 2.11 - 2.61 | - | 25 | |
| Henry's Law Constant | 1.50 x 10⁻⁵ | Pa m³/mol | 25 | |
| Environmental Fate Properties | ||||
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 32 - 126 | mL/g | - | |
| Soil Half-life (t½) | ~60 days (can be up to 8 months) | days | - | |
| Aqueous Photolysis Half-life (t½) | 102 (at pH 7) | days | 25 | |
| Aerobic Soil Metabolism Half-life (t½) | 275 | days | 25 |
Experimental Protocols for Key Parameters
Accurate environmental modeling relies on high-quality data derived from standardized experimental protocols. The following sections outline the methodologies for determining the water solubility, octanol-water partition coefficient, and vapor pressure of Bromacil, based on internationally recognized OECD guidelines.
Water Solubility (OECD Guideline 105)
The water solubility of a substance is its saturation mass concentration in water at a given temperature. For a substance like Bromacil with a solubility above 10⁻² g/L, the Flask Method is the recommended procedure.
Principle: A supersaturated solution of the test substance in water is prepared at a temperature above the test temperature. This solution is then allowed to equilibrate at the test temperature for a sufficient period, after which the concentration of the substance in the aqueous phase is determined.
Procedure:
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Preparation of the Saturated Solution: An excess amount of Bromacil is added to a suitable volume of distilled water in a flask. The flask is then agitated (e.g., in a shaker bath) at a temperature several degrees above the test temperature for an extended period (e.g., 24 hours) to ensure saturation.
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Equilibration: The flask is then transferred to a constant temperature bath set at the desired test temperature (e.g., 25 °C). The solution is stirred for a period sufficient to reach equilibrium (typically 24-48 hours), allowing the excess solid to precipitate.
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Sampling and Analysis: After equilibration, the solution is allowed to stand to let the undissolved particles settle. A sample of the clear supernatant is carefully withdrawn using a syringe fitted with a filter to remove any suspended particles.
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Concentration Determination: The concentration of Bromacil in the filtered aqueous sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Replicates: The experiment is performed in triplicate to ensure the reliability of the results.
Octanol-Water Partition Coefficient (OECD Guideline 107)
The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a critical parameter for assessing its potential for bioaccumulation. For Bromacil, with a log Kow in the range of 2-3, the Shake Flask Method is appropriate.
Principle: A solution of the test substance in either n-octanol or water is placed in a vessel with the other solvent. The mixture is shaken to facilitate partitioning of the substance between the two phases until equilibrium is reached. The concentrations of the substance in both phases are then measured.
Procedure:
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Solvent Preparation: Both n-octanol and water are mutually saturated before the experiment by stirring them together for 24 hours, followed by a separation period.
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Test Substance Preparation: A stock solution of Bromacil is prepared in either water-saturated n-octanol or n-octanol-saturated water. The initial concentration should be chosen to be in the linear range of the analytical method.
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Partitioning: A known volume of the Bromacil solution and a known volume of the other solvent are combined in a separatory funnel or a suitable glass vessel with a stopper. The volume ratio of the two phases is varied in different experimental runs (e.g., 1:1, 1:2, 2:1).
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Equilibration: The vessel is shaken vigorously for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25 °C). The mixture is then centrifuged to ensure a complete separation of the two phases.
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Sampling and Analysis: A sample is taken from both the n-octanol and the aqueous phase. The concentration of Bromacil in each sample is determined by a suitable analytical technique like HPLC.
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Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration of Bromacil in the n-octanol phase to its concentration in the aqueous phase. The logarithm of this value (log Kow) is then reported. The experiment is repeated with different initial concentrations and phase volume ratios to ensure consistency.
Vapor Pressure (OECD Guideline 104)
Vapor pressure is a key parameter for assessing the volatility of a chemical. Given Bromacil's low vapor pressure, a sensitive method such as the Gas Saturation Method or a Vapor Pressure Balance would be suitable.
Principle of the Gas Saturation Method: A stream of inert gas is passed through or over the test substance at a known flow rate and temperature, allowing the gas to become saturated with the substance's vapor. The amount of substance transported by the gas is then determined, and from this, the vapor pressure is calculated.
Procedure:
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Apparatus Setup: The apparatus consists of a gas flow control system, a saturation chamber containing the test substance, and a trapping system to collect the vaporized substance. The saturation chamber is maintained at a constant temperature.
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Saturation: A slow, constant flow of an inert gas (e.g., nitrogen or argon) is passed through the saturation chamber containing a known amount of Bromacil. The flow rate is controlled to ensure that the gas stream becomes fully saturated with Bromacil vapor.
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Trapping: The gas stream exiting the saturation chamber is passed through a trapping system (e.g., a sorbent tube or a cold trap) to collect the transported Bromacil.
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Quantification: The amount of Bromacil collected in the trap is quantified using an appropriate analytical method (e.g., gas chromatography after solvent extraction of the trap).
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Calculation: The vapor pressure is calculated from the mass of Bromacil collected, the volume of gas passed through the chamber, and the temperature, using the ideal gas law.
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Temperature Dependence: The experiment is repeated at several different temperatures to determine the vapor pressure curve.
Environmental Fate and Transport Pathways
The environmental behavior of Bromacil is governed by a combination of transport and transformation processes. A conceptual model of these pathways is crucial for environmental risk assessment.
